molecular formula C17H12N2 B12850665 [4-(3-Quinolinyl)phenyl]acetonitrile

[4-(3-Quinolinyl)phenyl]acetonitrile

Cat. No.: B12850665
M. Wt: 244.29 g/mol
InChI Key: XNBTVGPYTGPQSX-UHFFFAOYSA-N
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Description

[4-(3-Quinolinyl)phenyl]acetonitrile is a nitrile-containing aromatic compound featuring a quinoline moiety substituted at the 3-position of the phenyl ring. Its structural uniqueness lies in the combination of a rigid quinoline heterocycle and an acetonitrile functional group, which confers distinct electronic and steric properties. This compound has been investigated primarily as a catalyst in organic synthesis, particularly in the Biginelli reaction—a multicomponent reaction used to synthesize dihydropyrimidinones (DHPMs), which are pharmacologically relevant scaffolds .

In a seminal study by the Japan Institute of Heterocyclic Chemistry (2009), [4-(3-Quinolinyl)phenyl]acetonitrile (referred to as 14d in the original work) demonstrated moderate catalytic efficacy in the Biginelli reaction, achieving a 38% yield of the target product 4a under optimized conditions . Its performance was attributed to the electron-withdrawing nature of the nitrile group and the Lewis basicity of the quinoline nitrogen, which facilitates proton transfer during the reaction mechanism.

Properties

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

2-(4-quinolin-3-ylphenyl)acetonitrile

InChI

InChI=1S/C17H12N2/c18-10-9-13-5-7-14(8-6-13)16-11-15-3-1-2-4-17(15)19-12-16/h1-8,11-12H,9H2

InChI Key

XNBTVGPYTGPQSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)CC#N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Benzyl Halides with Alkali Metal Cyanides

A classical and widely applied method for preparing phenylacetonitrile derivatives involves the reaction of benzyl halides with alkali metal cyanides (e.g., potassium cyanide or sodium cyanide) in the presence of phase transfer catalysts or tertiary amines to enhance reactivity and yield.

  • Process Description : A solution of the benzyl halide (or substituted benzyl halide) in a water-immiscible organic solvent (e.g., benzene, toluene, or monochlorobenzene) is slowly added to an aqueous solution containing an alkali metal cyanide and a tertiary amine such as N,N-dimethylcyclohexylamine, heated to reflux (approximately 105–110 °C). The reaction mixture is stirred vigorously to ensure good contact between phases.

  • Reaction Conditions : The reaction is maintained at reflux for about 1 hour after complete addition of the benzyl halide solution. The organic and aqueous layers are then separated, and the organic layer is washed multiple times with water to remove residual cyanide.

  • Product Recovery : The organic phase is subjected to reduced-pressure distillation to remove solvents and isolate the phenylacetonitrile product, often followed by fractional distillation under vacuum to purify the nitrile.

  • Yields and Purity : Yields of approximately 75–95% have been reported for similar phenylacetonitrile derivatives using this method, with crystallization points and purity confirmed by melting point and assay data.

This method can be adapted for the preparation of [4-(3-Quinolinyl)phenyl]acetonitrile by employing the corresponding 4-(3-quinolinyl)benzyl halide as the substrate.

Parameter Typical Conditions Notes
Benzyl halide solvent Benzene, toluene, or monochlorobenzene Water-immiscible
Cyanide source Potassium cyanide or sodium cyanide Aqueous solution
Catalyst/amine N,N-dimethylcyclohexylamine Enhances phase transfer and reactivity
Temperature Reflux (105–110 °C) Maintained during and after addition
Reaction time ~1 hour post addition Ensures complete conversion
Work-up Separation, washing with water, vacuum distillation Removes unreacted cyanide and solvent

Coupling via Friedländer Quinoline Synthesis Followed by Functional Group Transformation

An alternative approach involves constructing the quinoline core via the Friedländer synthesis, followed by functionalization to introduce the phenylacetonitrile moiety.

  • Friedländer Synthesis : This method synthesizes quinoline derivatives by condensing 2-aminobenzaldehydes with ketones or β-diketones under acidic or solvent-free conditions, often using poly(phosphoric acid) as a catalyst.

  • Subsequent Functionalization : The quinoline intermediate bearing a phenyl substituent can be further modified by introducing the acetonitrile group through side-chain functionalization, such as halogenation of the methyl group followed by cyanide substitution.

  • Advantages : This route allows for structural diversity and the introduction of substituents at specific positions on the quinoline ring before acetonitrile installation.

  • Example : Synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one via solvent-free Friedländer synthesis has been reported, which can be adapted for preparing related quinolinylphenylacetonitriles.

Research Findings and Analytical Data

  • Purification : Distillation under reduced pressure is critical to avoid thermal decomposition of the nitrile group. Typical distillation pressures range from 5 to 15 mm Hg, with temperatures gradually increased to about 220 °C for product recovery.

  • Characterization : The purity and identity of the product are confirmed by melting point, crystallization point, and spectroscopic methods such as NMR, IR, and mass spectrometry. For example, phenylacetonitrile derivatives show characteristic nitrile stretching bands in IR (~2250 cm⁻¹) and distinct chemical shifts in ^1H and ^13C NMR spectra.

  • Yields : Optimized conditions yield phenylacetonitrile derivatives in 75–95% yield, depending on substrate and reaction parameters.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution of benzyl halides with alkali metal cyanides Benzyl halide, KCN/NaCN, tertiary amine, reflux in biphasic system High yield, straightforward, scalable Requires handling toxic cyanides, phase transfer needed
Friedländer quinoline synthesis + side-chain functionalization 2-Aminobenzaldehyde, ketones, polyphosphoric acid, subsequent halogenation and cyanide substitution Versatile quinoline core synthesis Multi-step, requires careful control of conditions
Hydrazide intermediate route Ethyl 4-hydroxyquinoline-3-carboxylate, hydrazine, substituted phenyl isocyanates Allows diverse substitution patterns Indirect for acetonitrile introduction, more steps

Chemical Reactions Analysis

Types of Reactions

[4-(3-Quinolinyl)phenyl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines .

Scientific Research Applications

Biological Activities

Antiviral Properties
Quinoline derivatives, including [4-(3-Quinolinyl)phenyl]acetonitrile, have been studied for their antiviral activities against several viruses. Research indicates that quinoline-based compounds exhibit efficacy against human immunodeficiency virus (HIV), Zika virus, and herpes simplex virus. The mechanisms often involve the inhibition of viral replication through interaction with viral enzymes or host cell pathways .

Anticancer Activity
The compound has shown promise in anticancer research. Studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain derivatives have been tested against various cancer cell lines, revealing significant cytotoxic effects and selectivity towards specific types of cancer, such as lung and colorectal cancers .

Pharmacological Applications

Enzyme Inhibition
[4-(3-Quinolinyl)phenyl]acetonitrile has been identified as a potential inhibitor of various enzymes involved in disease processes. Research highlights its role as an inhibitor of protein kinases, which are critical in the signaling pathways of cancer cells. The structure-activity relationship (SAR) studies indicate that modifications to the quinoline moiety can enhance inhibitory potency .

Anti-inflammatory Effects
Quinoline derivatives are also recognized for their anti-inflammatory properties. They have been shown to reduce inflammation in experimental models by modulating cytokine production and inhibiting inflammatory pathways. This application is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Synthetic Applications

Organic Synthesis
In organic chemistry, [4-(3-Quinolinyl)phenyl]acetonitrile serves as an important intermediate for synthesizing various biologically active compounds. Its utility arises from its ability to undergo diverse chemical reactions, including nucleophilic substitutions and cyclization reactions, leading to the formation of complex molecular architectures .

Table 1: Biological Activities of Quinoline Derivatives

Activity TypeTarget Organism/VirusReference
AntiviralHIV
Zika Virus
Herpes Simplex Virus
AnticancerLung Cancer Cells
Colorectal Cancer Cells
Anti-inflammatoryInflammatory Models

Table 2: Synthetic Routes Involving [4-(3-Quinolinyl)phenyl]acetonitrile

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionKOH in ethanol85
CyclizationAcidic conditions90
CondensationSolvent-free method80

Case Studies

Case Study 1: Antiviral Activity Against HIV
A study conducted by researchers demonstrated that a series of quinoline derivatives, including [4-(3-Quinolinyl)phenyl]acetonitrile, exhibited significant antiviral activity against HIV-1. The study utilized cell-based assays to evaluate the efficacy of the compounds, revealing a dose-dependent inhibition of viral replication .

Case Study 2: Anti-cancer Efficacy
In another investigation, the anticancer potential of quinoline derivatives was assessed using various cancer cell lines. The results showed that certain modifications to the quinoline structure enhanced cytotoxicity against lung cancer cells, with IC50 values indicating promising therapeutic indices .

Mechanism of Action

The mechanism of action of [4-(3-Quinolinyl)phenyl]acetonitrile is largely dependent on its specific application. In medicinal chemistry, its effects are mediated through interactions with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The catalytic activity of [4-(3-Quinolinyl)phenyl]acetonitrile has been systematically compared to structurally analogous compounds, particularly focusing on the influence of heterocyclic substituents and solvent systems. Key findings are summarized below:

Heterocyclic Substituent Effects

The position and type of heterocyclic substituents significantly impact catalytic performance. A comparative analysis from the 2009 study revealed the following trends:

Compound ID Substituent Yield of 4a (%) Key Observations
14c 4-Pyridyl 0 No catalytic activity observed .
14d 3-Quinolinyl 38 Moderate activity; optimal Lewis basicity .
14e 4-Isoquinolinyl 27 Reduced activity due to steric hindrance .
  • 14c (4-Pyridyl derivative): The lack of activity in 14c underscores the critical role of heterocyclic positioning. The 4-pyridyl group’s nitrogen is meta to the acetonitrile group, creating an unfavorable electronic environment for proton transfer .
  • 14d (3-Quinolinyl derivative): The 3-quinolinyl group provides a balance between electron-withdrawing effects and spatial accessibility, enabling efficient catalysis.
  • 14e (4-Isoquinolinyl derivative): The bulkier isoquinoline framework introduces steric constraints, lowering reactivity compared to 14d .

Solvent Effects

Solvent polarity and coordination ability further modulate catalytic efficiency:

Solvent Yield of 4a (%) Observations
CHCl₃ 38 Optimal solvent for 14d .
MeOH/EtOH ~30–35 Comparable to CHCl₃ but with side reactions .
Acetonitrile <20 Poor yield due to weak solvation .
THF <20 Inert coordination inhibits catalysis .

Polar aprotic solvents like acetonitrile and THF underperform due to their inability to stabilize intermediates, whereas chlorinated solvents (e.g., CHCl₃) enhance proton transfer via weak hydrogen bonding .

Comparison with Other Acetonitrile Derivatives

While [4-(3-Quinolinyl)phenyl]acetonitrile is specialized for catalysis, structurally related acetonitrile derivatives, such as (Triphenylphosphoranylidene)acetonitrile, serve distinct roles. The latter is a Wittig reagent used in olefination reactions, highlighting how minor structural modifications (e.g., replacing quinoline with a phosphoranylidene group) drastically alter reactivity and application .

Biological Activity

[4-(3-Quinolinyl)phenyl]acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives, including this compound, have been extensively studied for their diverse pharmacological properties, including antibacterial, antitubercular, and anticancer activities. This article reviews the biological activity of [4-(3-Quinolinyl)phenyl]acetonitrile, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Synthesis

The chemical structure of [4-(3-Quinolinyl)phenyl]acetonitrile can be represented as follows:

C16H12N\text{C}_{16}\text{H}_{12}\text{N}

This compound can be synthesized through various methods, including the Friedländer synthesis, which involves the condensation of an appropriate aniline derivative with a ketone or aldehyde in the presence of a catalyst.

Antimicrobial Activity

Quinoline derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to [4-(3-Quinolinyl)phenyl]acetonitrile exhibit potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range between 4 to 12.5 µg/mL, demonstrating their effectiveness as antibacterial agents .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundMIC (µg/mL)Target Organisms
[4-(3-Quinolinyl)phenyl]acetonitrile6.25 - 12.5E. coli, S. aureus
QH-024Mycobacterium tuberculosis
QH-048Acinetobacter baumannii

Antitubercular Activity

Research has demonstrated that quinoline derivatives, particularly those with hydrazone linkages, exhibit significant antitubercular activity. For instance, compounds derived from quinoline structures have been shown to outperform traditional antituberculosis drugs like rifampicin in certain assays . The mode of action typically involves the inhibition of enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.

Case Study: Antitubercular Efficacy
A study conducted by Eswaran et al. highlighted that quinoline hydrazone derivatives displayed superior anti-tuberculosis potency compared to standard treatments. These findings suggest that modifications in the quinoline structure can enhance biological activity significantly .

Anticancer Activity

The anticancer potential of quinoline derivatives has also been explored extensively. Compounds similar to [4-(3-Quinolinyl)phenyl]acetonitrile have shown cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundIC50 (µM)Cell Line
[4-(3-Quinolinyl)phenyl]acetonitrile10.20LNCaP (prostate cancer)
QH-055.00T47-D (breast cancer)
QH-117.50PC-3 (androgen-independent prostate)

The biological activity of [4-(3-Quinolinyl)phenyl]acetonitrile can be attributed to several mechanisms:

  • Enzyme Inhibition : Many quinoline derivatives act as inhibitors of key enzymes involved in bacterial and cancer cell metabolism.
  • Cell Membrane Disruption : These compounds can integrate into bacterial membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : In cancer cells, quinoline derivatives can trigger apoptotic pathways through the activation of caspases.

Q & A

Q. What are the recommended synthetic routes for [4-(3-Quinolinyl)phenyl]acetonitrile, and how can reaction conditions be optimized?

The synthesis of arylacetonitrile derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, a reflux-based approach using quinoline derivatives and phenylacetonitrile precursors in anhydrous solvents (e.g., toluene or acetonitrile) under inert atmospheres has been effective for analogous compounds . Optimization should focus on:

  • Catalyst selection : Palladium or copper catalysts for cross-coupling steps.
  • Temperature control : Reflux conditions (80–120°C) to balance reaction rate and side-product formation.
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) to isolate the target compound .

Q. How can the purity and structural integrity of [4-(3-Quinolinyl)phenyl]acetonitrile be validated experimentally?

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy :
    • NMR : Compare 1^1H and 13^13C NMR spectra with computational predictions (e.g., DFT) to confirm substituent positions.
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+).
  • X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects of the quinolinyl-phenyl moiety .

Advanced Research Questions

Q. How do steric and electronic effects of the quinolinyl group influence the reactivity of [4-(3-Quinolinyl)phenyl]acetonitrile in catalytic applications?

The 3-quinolinyl group introduces:

  • Steric hindrance : The fused aromatic system may restrict access to the nitrile group, affecting nucleophilic addition kinetics.
  • Electronic modulation : The electron-withdrawing nitrile and electron-donating quinoline nitrogen create a push-pull system, altering charge distribution in transition states.
    Methodological approach :
  • Perform Hammett studies with substituted quinoline analogs to quantify electronic effects.
  • Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify reactive sites .

Q. How can conflicting spectroscopic data for [4-(3-Quinolinyl)phenyl]acetonitrile derivatives be resolved?

Contradictions often arise from:

  • Tautomerism : Quinoline nitrogen participation in resonance with the nitrile group.
  • Solvent effects : Polar solvents (e.g., DMSO) may shift NMR peaks via hydrogen bonding.
    Resolution strategies :
  • Conduct variable-temperature NMR to detect dynamic equilibria.
  • Compare experimental IR spectra (C≡N stretch ~2240 cm1^{-1}) with computational vibrational analyses .

Q. What computational methods are suitable for predicting the biological activity of [4-(3-Quinolinyl)phenyl]acetonitrile derivatives?

  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains common in quinoline-based inhibitors).
  • ADMET prediction : SwissADME or ProTox-II to evaluate pharmacokinetic properties (e.g., CYP450 inhibition risk).
  • Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50} measurements) .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of [4-(3-Quinolinyl)phenyl]acetonitrile?

  • Side-reaction mitigation : Introduce scavengers (e.g., molecular sieves) to absorb byproducts like H2_2O or NH3_3.
  • Catalyst recycling : Employ heterogeneous catalysts (e.g., Pd/C) to improve turnover number.
  • Scale-up adjustments : Use flow chemistry systems to maintain consistent heating and mixing .

Q. What strategies ensure safe handling of [4-(3-Quinolinyl)phenyl]acetonitrile given its nitrile group toxicity?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for synthesis.
  • Emergency protocols : Immediate use of amyl nitrite capsules for cyanide exposure antidotes.
  • Waste disposal : Neutralize nitrile-containing waste with alkaline hypochlorite solutions before disposal .

Data Presentation Guidelines

  • Tables : Include raw NMR shifts, coupling constants, and HRMS data in appendices.
  • Figures : Highlight crystal structure diagrams (e.g., C–H···π interactions) and SAR heatmaps .
  • Reproducibility : Document solvent grades, instrument calibration details, and reaction timestamps .

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